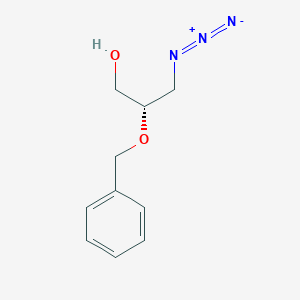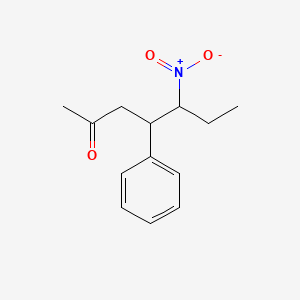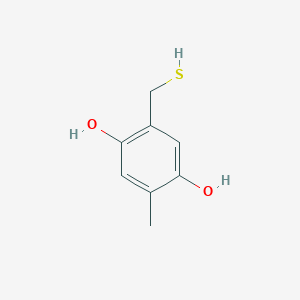![molecular formula C13H10O2S B14407302 [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone is a chiral compound that features a unique combination of an oxirane ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. The reaction conditions often include the use of anhydrous solvents, low temperatures, and specific reagents such as butyllithium and propionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxirane or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds
Mechanism of Action
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S)-3-phenyloxiran-2-yl]-methanone
- [(2S,3S)-3-phenyloxiran-2-yl]-benzene
- [(2S,3S)-3-phenyloxiran-2-yl]-pyridine
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone is unique due to its combination of an oxirane ring and a thiophene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10O2S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10O2S/c14-11(10-7-4-8-16-10)13-12(15-13)9-5-2-1-3-6-9/h1-8,12-13H/t12-,13+/m0/s1 |
InChI Key |
MHMVFBXEHDEXIJ-QWHCGFSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
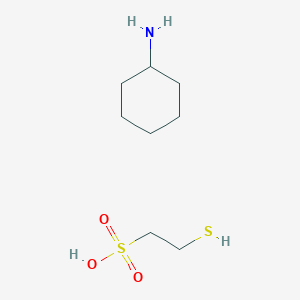
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
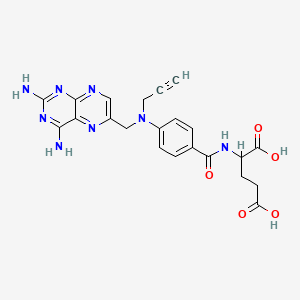

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

